

L-selectride formula and molecular weight

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Compound of Interest

Compound Name: *L-selectride*

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An In-Depth Technical Guide to **L-Selectride** for Researchers and Drug Development Professionals

Introduction

L-selectride, with the chemical name Lithium tri-sec-butylborohydride, is a powerful and highly stereoselective organoboron reducing agent.[1][2][3] Developed by Herbert C. Brown and S. Krishnamurthy, it is renowned for its ability to achieve "super stereoselectivity" in the reduction of ketones, particularly cyclic ketones, where it delivers a hydride to the more sterically hindered face.[3] Its significant steric bulk, owing to the three sec-butyl groups attached to the boron atom, governs its reactivity and makes it an indispensable tool in modern organic synthesis for achieving precise stereochemical control, which is critical in the development of complex pharmaceutical agents.[1][3] This guide provides a comprehensive overview of **L-selectride**, including its chemical properties, synthesis, reaction mechanisms, and experimental protocols.

Core Properties and Specifications

L-selectride is typically supplied and used as a solution in tetrahydrofuran (THF).[2][3] It is a colorless liquid that is both air and water-sensitive, necessitating handling under an inert atmosphere.[3]

Property	Value
IUPAC Name	lithium tri-sec-butyl(hydrido)borate(1-)[2]
Chemical Formula	$C_{12}H_{28}BLi$ [2][4]
Linear Formula	$Li[(CH_3CH_2CH(CH_3))_3BH]$ [2][5]
Molecular Weight	190.10 g/mol [2][3][4]
CAS Number	38721-52-7[2][3]
Appearance	Colorless liquid (typically as a solution)[2]
Density	~0.870 g/mL[2]
Solubility	Reacts with water[2]
Primary Hazards	Water-reactive, Flammable, Pyrophoric, Corrosive[2][5]

Synthesis and Preparation

The standard laboratory synthesis of **L-selectride** involves the reaction of tri-sec-butylborane with a hydride source in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), under an inert atmosphere.[6]

Two common methods are:

- Using Lithium Hydride (LiH): The reaction between tri-sec-butylborane and lithium hydride provides a clean route to **L-selectride**.
- Using Lithium Aluminum Hydride (LiAlH₄): An alternative preparation involves the reaction of tri-sec-butylborane with lithium aluminum hydride.[6]

A generalized procedure is as follows: A solution of tri-sec-butylborane in dry THF is carefully added to a suspension of the hydride source (e.g., LiH) in THF under an argon or nitrogen atmosphere.[6] The mixture is stirred, typically at 25 °C, to ensure complete reaction, yielding a solution of **L-selectride** in THF.[6]

Reaction Mechanism and Stereoselectivity

The defining characteristic of **L-selectride** is its high stereoselectivity in the reduction of carbonyl compounds, which arises from the steric hindrance created by its three bulky sec-butyl groups.^{[1][7]}

Mechanism of Ketone Reduction

The reduction of a ketone by **L-selectride** is a two-step process:

- **Nucleophilic Attack:** The reaction involves the transfer of a hydride from the tri-sec-butylborohydride complex to the electrophilic carbonyl carbon.^[6] Due to its large size, the reagent approaches the carbonyl group from the less sterically hindered face.^[7] For a substituted cyclohexanone, this means an "equatorial attack" is strongly favored over an "axial attack".^[7] This initial step forms a lithium alkoxide intermediate.^{[2][6]}
- **Hydrolytic Workup:** The resulting lithium alkoxide is then protonated during an aqueous workup (e.g., with water or a mild acid like ammonium chloride) to yield the final alcohol product.^{[2][8]}

Caption: General mechanism of stereoselective ketone reduction by **L-selectride**.

Comparative Stereoselectivity

The unique steric profile of **L-selectride** leads to a dramatic difference in product distribution compared to smaller hydride reagents like sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4). The reduction of 4-tert-butylcyclohexanone is a classic example demonstrating this principle.

Reducing Agent	% Axial Alcohol (cis)	% Equatorial Alcohol (trans)	Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH ₄)	29	71	1.0 : 2.4
Lithium Aluminum Hydride (LiAlH ₄)	9	91	1.0 : 9.5
L-Selectride (Li(sec-Bu) ₃ BH)	95	5	20 : 1.0

(Data adapted from illustrative examples in synthetic chemistry literature)[6]

Experimental Protocols

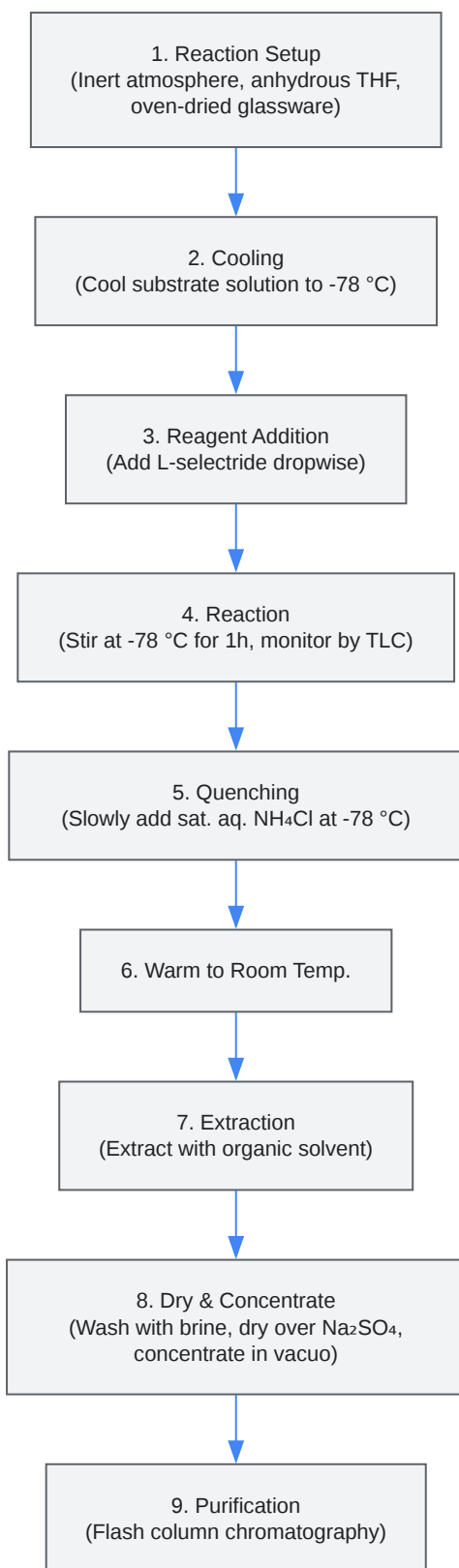
Proper handling and technique are crucial when working with **L-selectride** due to its pyrophoric and water-reactive nature. All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

General Protocol for Diastereoselective Reduction of a Ketone

This protocol describes a general procedure for the reduction of a ketone in THF.

- Reaction Setup:
 - An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled.
 - The ketone substrate (1.0 molar equivalent) is dissolved in anhydrous THF (to a typical concentration of 0.1 M).[8]
- Reagent Addition:

- The solution is cooled to the desired temperature, commonly -78 °C (using a dry ice/acetone bath) or -20 °C.[8][9]
- **L-selectride** solution (typically 1.0 M in THF, 1.1–1.2 molar equivalents) is added dropwise via syringe to the stirred ketone solution, ensuring the internal temperature does not rise significantly.[8][9]
- Reaction Monitoring:
 - The reaction mixture is stirred at the low temperature for a specified period (e.g., 1 hour). [8][9]
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching:
 - Once the reaction is complete, it is carefully quenched at the low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][9] Other quenching agents like water or dilute acid may be used, but the reaction can be vigorous.
 - The mixture is allowed to warm slowly to room temperature.[8]
- Workup and Isolation:
 - The aqueous layer is separated, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]
 - The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[8]
 - The crude alcohol is then purified, typically by flash column chromatography.



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Caption: Standard experimental workflow for **L-selectride** mediated ketone reduction.

Applications in Research and Drug Development

L-selectride's high stereoselectivity makes it a valuable reagent in the synthesis of complex molecules with defined stereochemistry.

- **Natural Product Synthesis:** It is frequently used in the total synthesis of natural products where precise control of stereocenters is paramount.[3]
- **Asymmetric Synthesis:** It is employed in various asymmetric reactions, including diastereoselective reductions and reductive aldol reactions.[5][9]
- **Pharmaceutical Development:** In drug development, establishing the correct stereochemistry is often critical for efficacy and safety. **L-selectride** provides a reliable method for setting chiral centers, aiding in the synthesis of active pharmaceutical ingredients (APIs).
- **Functional Group Transformations:** Beyond ketones, **L-selectride** can be used for other transformations, such as the reductive cleavage of ethers (demethylation) in certain alkaloids.[5]

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